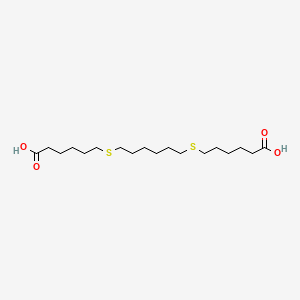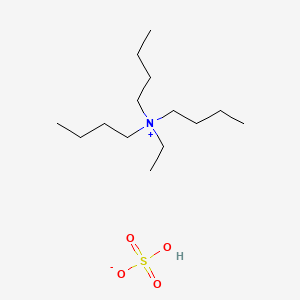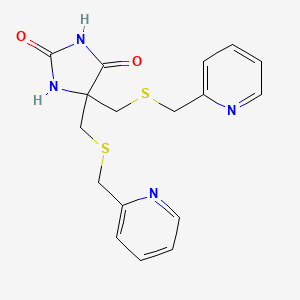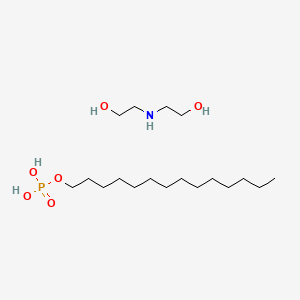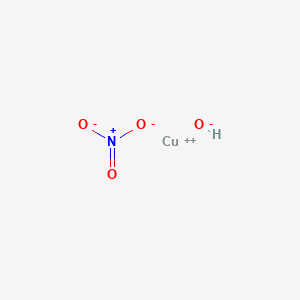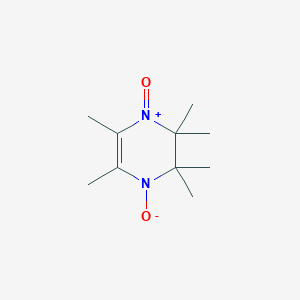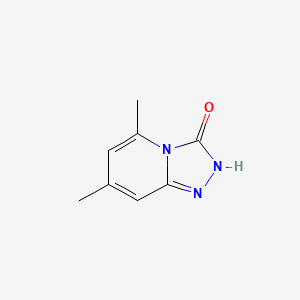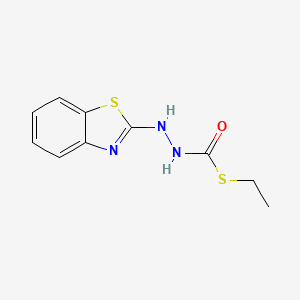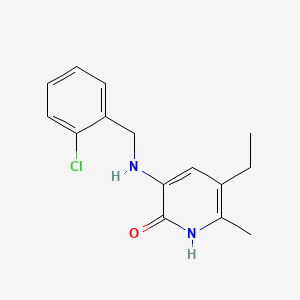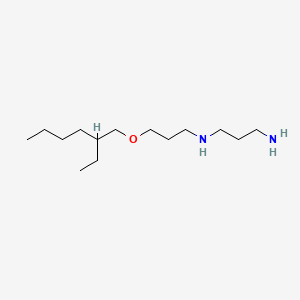
Nona-1,4-diyn-1-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-1,4-diynylbenzene is an organic compound with the chemical formula C₁₅H₁₆ It consists of a benzene ring substituted with two nonadiynyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-1,4-diynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 1,4-diiodobenzene with nonadiyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide.
Glaser Coupling Reaction: This method involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions include the use of an oxidant such as oxygen or air and a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of nona-1,4-diynylbenzene may involve large-scale Sonogashira or Glaser coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-1,4-diynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of nona-1,4-diynylbenzene can yield alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination or nitric acid for nitration.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Nona-1,4-diynylbenzene has several applications in scientific research, including:
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Nanotechnology: Utilized in the fabrication of nanostructures and nanomaterials.
Mécanisme D'action
The mechanism of action of nona-1,4-diynylbenzene depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In material science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Divinylbenzene: Similar in structure but with vinyl groups instead of nonadiynyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups instead of nonadiynyl groups.
1,4-Divinylbenzene: Contains vinyl groups instead of nonadiynyl groups.
Uniqueness
Nona-1,4-diynylbenzene is unique due to its longer alkyne chains, which can impart different electronic and steric properties compared to its shorter-chain analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics and structural features.
Propriétés
Numéro CAS |
6088-98-8 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
nona-1,4-diynylbenzene |
InChI |
InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3 |
Clé InChI |
XJLIHHZYHAHLLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


